molecular formula C11H22N2O2 B3021934 (3R,4R)-3-(Boc-amino)-4-methylpiperidine CAS No. 250275-20-8

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Cat. No. B3021934
CAS RN: 250275-20-8
M. Wt: 214.30
InChI Key: SBAAVGHNGCRJNY-BDAKNGLRSA-N
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Description

“(3R,4R)-3-(Boc-amino)-4-methylpiperidine” is a chemical compound used in scientific research. It has diverse applications ranging from drug design to organic synthesis due to its unique structural characteristics and reactivity. It is also used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “(3R,4R)-3-(Boc-amino)-4-methylpiperidine” is C11H22N2O2 . It has an average mass of 214.305 Da and a monoisotopic mass of 214.168121 Da . The molecule has 2 defined stereocentres .


Physical And Chemical Properties Analysis

“(3R,4R)-3-(Boc-amino)-4-methylpiperidine” has a density of 1.0±0.1 g/cm3, a boiling point of 313.4±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 55.5±3.0 kJ/mol, and it has a flash point of 143.4±24.8 °C . The compound has a molar refractivity of 60.1±0.4 cm3 .

Scientific Research Applications

Mechanistic Insights and Chemical Synthesis

  • A study demonstrated the mechanism of N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, providing insights into the reactivity of related piperidine derivatives (Xue & Silverman, 2010). This understanding is crucial for designing synthetic pathways in organic chemistry.

  • The development of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry was achieved through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules (Schramm et al., 2010).

Synthesis of Analogues and Derivatives

  • Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols were synthesized, serving as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. This synthesis underscores the importance of stereochemistry in the preparation of biologically relevant compounds (Grishina et al., 2011).

  • Reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones highlighted the preparation of 4-amino-2,6-diaryl-3-methylpiperidines, illustrating the broad applicability of piperidine derivatives in medicinal chemistry as analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).

Advanced Functionalization and Applications in Peptide Synthesis

  • The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids showcased the incorporation of a perfluoro-tert-butyl group for sensitive application in 19F NMR, demonstrating the strategic modification of amino acids for specialized analytical techniques (Tressler & Zondlo, 2014).

  • Efficient Fmoc group removal using diluted 4-methylpiperidine proposed an alternative for a less-polluting SPPS-Fmoc/tBu protocol, highlighting environmentally friendly approaches in peptide synthesis (Rodríguez et al., 2019).

properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181598
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

CAS RN

250275-22-0
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl 4-methylpyridin-3-ylcarbamate (200 mg, 0.96 mmol) was dissolved in glacial acetic acid (5 mL) and treated with PtO2 (200 mg, 1:1 w/w) under an atmosphere of hydrogen. The reaction mixture was stirred at rt for 15 h. The reaction mixture was then filtered through a pad of Celite. The filtrate was neutralized with solid NaHCO3, and extracted with EtOAc (5×50 mL). The organic layer was dried over Na2SO4, concentrated in vacuo to yield the titled compound (160 mg, 77%), which was used for next step without further purification. 1H NMR (400 MHz, CDCl3): δ 4.38-4.21 (m, 1H), 3.32-2.81 (m, 3H), 2.63-2.49 (m, 2H), 2.41-2.32 (m, 1H), 1.78-1.56 (m, 3H), 1.59 (s, 9H), 1.05 and 0.98 (2d, J=6.8 Hz, 3H). ES-MS: m/z [M+1]=215.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 2
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 3
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 4
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 5
(3R,4R)-3-(Boc-amino)-4-methylpiperidine
Reactant of Route 6
(3R,4R)-3-(Boc-amino)-4-methylpiperidine

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